molecular formula C20H25N5O3 B2978181 N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798623-10-5

N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2978181
M. Wt: 383.452
InChI Key: SJYCVQGEARBGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, due to its complex structure involving a triazole ring fused with a pyrrole moiety, has potential applications in chemical synthesis and biological studies. The synthesis of related structures provides insights into regioselective acylation reactions, showcasing the utility of N-acylbenzotriazoles in modifying pyrrole and indole derivatives with good to excellent yields under mild conditions (Katritzky et al., 2003). This methodology highlights the chemical versatility of triazole and pyrrole-containing compounds, offering pathways to novel chemical entities.

Moreover, compounds bearing the triazole and pyrrole moieties have been evaluated for their anticancer and anti-inflammatory properties. A study on pyrazolopyrimidine derivatives, which share a similar heterocyclic framework, reported their synthesis and evaluation against cancer cell lines and for 5-lipoxygenase inhibitory activity, suggesting a potential for the development of new therapeutic agents (Rahmouni et al., 2016).

Antiviral and Antimicrobial Potentials

Further research into benzamide-based 5-aminopyrazoles and their fused heterocycles revealed significant antiviral activities against the H5N1 influenza virus, indicating the potential of triazole-containing compounds in antiviral research (Hebishy et al., 2020). This suggests that derivatives of the discussed compound might also exhibit promising antiviral properties.

Additionally, novel enaminone-based compounds with pyrazole moieties have been synthesized and tested for their antitumor and antimicrobial activities, demonstrating the diverse biological applications of compounds with such heterocyclic frameworks (Riyadh, 2011).

Photophysical Properties

The study of N-2-aryl-1,2,3-triazoles unveiled a new class of blue-emitting fluorophores, which are synthesized from triazole derivatives. These compounds exhibited absorption and emission in the near-visible and visible regions, respectively, underscoring the potential of triazole derivatives in the development of new materials for optoelectronic applications (Padalkar et al., 2015).

properties

IUPAC Name

N-(3,3-diethoxypropyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-3-27-17(28-4-2)12-13-21-19(26)18-20(24-14-8-9-15-24)25(23-22-18)16-10-6-5-7-11-16/h5-11,14-15,17H,3-4,12-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYCVQGEARBGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N3C=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

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